Cas no 1326982-04-0 (1-(3-Bromo-5-fluorobenzoyl)piperidine)

1-(3-Bromo-5-fluorobenzoyl)piperidine is a fluorinated and brominated aromatic compound featuring a piperidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The piperidine ring contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system disorders. Its well-defined structure and high purity ensure consistent performance in synthetic applications. This compound is particularly useful for researchers seeking to explore novel heterocyclic frameworks or optimize lead compounds in drug discovery.
1-(3-Bromo-5-fluorobenzoyl)piperidine structure
1326982-04-0 structure
Product name:1-(3-Bromo-5-fluorobenzoyl)piperidine
CAS No:1326982-04-0
MF:C12H13BrFNO
MW:286.140125989914
CID:5074166
PubChem ID:60768748

1-(3-Bromo-5-fluorobenzoyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-BROMO-5-FLUOROBENZOYL)PIPERIDINE
    • (3-bromo-5-fluorophenyl)-piperidin-1-ylmethanone
    • (3-Bromo-5-fluorophenyl)(piperidin-1-yl)methanone
    • AKOS009470807
    • 1326982-04-0
    • MFCD20541857
    • E97902
    • A1-17418
    • SCHEMBL18734483
    • 1-(3-Bromo-5-fluorobenzoyl)piperidine
    • Inchi: 1S/C12H13BrFNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2
    • InChI Key: VSZQHZXYLVUQOG-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)C(N1CCCCC1)=O)F

Computed Properties

  • Exact Mass: 285.01645g/mol
  • Monoisotopic Mass: 285.01645g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3
  • XLogP3: 3

Experimental Properties

  • Density: 1.5±0.0 g/cm3
  • Boiling Point: 386.1±0.0 °C at 760 mmHg
  • Flash Point: 187.3±0.0 °C
  • Vapor Pressure: 0.0±0.0 mmHg at 25°C

1-(3-Bromo-5-fluorobenzoyl)piperidine Security Information

1-(3-Bromo-5-fluorobenzoyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00HT65-100mg
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
100mg
$23.00 2023-12-22
Aaron
AR00HTEH-100mg
1-(3-BROMO-5-FLUOROBENZOYL)PIPERIDINE
1326982-04-0 95%
100mg
$29.00 2025-02-13
A2B Chem LLC
AI30157-1g
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
1g
$279.00 2024-04-20
A2B Chem LLC
AI30157-100mg
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
100mg
$62.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768870-250mg
(3-Bromo-5-fluorophenyl)(piperidin-1-yl)methanone
1326982-04-0 98%
250mg
¥594.00 2024-08-09
eNovation Chemicals LLC
Y1233726-250mg
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
250mg
$95 2025-02-22
eNovation Chemicals LLC
Y1233726-1g
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
1g
$175 2025-02-21
eNovation Chemicals LLC
Y1233726-250mg
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
250mg
$95 2025-02-21
1PlusChem
1P00HT65-250mg
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
250mg
$52.00 2023-12-22
eNovation Chemicals LLC
Y1233726-1g
1-(3-Bromo-5-fluorobenzoyl)piperidine
1326982-04-0 95%
1g
$175 2025-02-22

Additional information on 1-(3-Bromo-5-fluorobenzoyl)piperidine

Introduction to 1-(3-Bromo-5-fluorobenzoyl)piperidine (CAS No. 1326982-04-0) and Its Applications in Modern Chemical Biology

The compound 1-(3-Bromo-5-fluorobenzoyl)piperidine (CAS No. 1326982-04-0) represents a significant advancement in the field of chemical biology, particularly in the design and synthesis of novel pharmacophores. Its unique structural features, combining a brominated and fluorinated aromatic ring with a piperidine moiety, make it a versatile intermediate for the development of bioactive molecules. This introduction explores the compound's chemical properties, synthetic pathways, and its emerging role in pharmaceutical research, emphasizing recent breakthroughs and future prospects.

The molecular structure of 1-(3-Bromo-5-fluorobenzoyl)piperidine is characterized by a benzoyl group attached to a piperidine ring, with substituents at the 3-position (bromo) and 5-position (fluoro) of the benzene ring. The presence of both bromine and fluorine atoms introduces significant electronic and steric effects, which can be exploited in medicinal chemistry to modulate binding affinity and selectivity. Such structural motifs are increasingly recognized for their potential in drug discovery, particularly in targeting enzymes and receptors involved in critical biological pathways.

In recent years, 1-(3-Bromo-5-fluorobenzoyl)piperidine has garnered attention as a key intermediate in the synthesis of small-molecule inhibitors. Its benzoyl-piperidine scaffold is particularly relevant for targeting protein-protein interactions (PPIs), which are often challenging to inhibit due to their lack of well-defined active sites. The bromo and fluoro substituents enhance the compound's ability to engage with specific amino acid residues, improving both potency and selectivity. For instance, studies have demonstrated its utility in developing inhibitors for kinases and other enzyme families implicated in cancer and inflammatory diseases.

The synthesis of 1-(3-Bromo-5-fluorobenzoyl)piperidine typically involves multi-step organic transformations, starting from commercially available precursors such as 3-bromo-5-fluorobenzophenone or 3-bromo-5-fluorobenzamides. The benzoylation step is often facilitated by coupling reactions with piperidine derivatives under palladium catalysis, ensuring high regioselectivity. Advances in catalytic systems have further refined these processes, enabling scalable production under mild conditions. This accessibility is crucial for both academic research and industrial applications, where cost-effective synthesis is a priority.

One of the most compelling aspects of 1-(3-Bromo-5-fluorobenzoyl)piperidine is its adaptability as a building block for structure-activity relationship (SAR) studies. By systematically varying substituents on the piperidine ring or the aromatic moiety, researchers can dissect the contributions of different functional groups to biological activity. Recent publications highlight its use in generating libraries of derivatives for high-throughput screening (HTS), leading to the identification of lead compounds with improved pharmacokinetic profiles. This approach underscores the compound's value as a scaffold for drug optimization.

The role of halogenated aromatic compounds like 1-(3-Bromo-5-fluorobenzoyl)piperidine extends beyond kinase inhibition; they are also being explored for their potential in modulating G-protein coupled receptors (GPCRs). The interplay between bromine and fluorine atoms can fine-tune ligand-receptor interactions, enhancing binding affinity while minimizing off-target effects. Preliminary data suggest that derivatives of this compound exhibit promising activity against GPCRs involved in pain signaling and neurotransmitter regulation, opening new avenues for therapeutic intervention.

Furthermore, the growing interest in 1-(3-Bromo-5-fluorobenzoyl)piperidine extends to its applications in materials science and agrochemicals. The unique electronic properties imparted by halogen substitution make it a candidate for designing advanced materials with tailored optical or electronic characteristics. In agrochemistry, such compounds are being investigated as novel herbicides or fungicides due to their ability to disrupt essential biological processes in pests while maintaining environmental safety.

Future directions for research on 1-(3-Bromo-5-fluorobenzoyl)piperidine include exploring its role in modulating epigenetic enzymes and non-coding RNAs. The piperidine scaffold is well-suited for interacting with nucleic acid-binding proteins, suggesting potential applications in epigenetic drug discovery. Additionally, computational modeling techniques are being employed to predict novel derivatives with enhanced biological activity, further accelerating the drug discovery pipeline.

In conclusion, 1-(3-Bromo-5-fluorobenzoyl)piperidine (CAS No. 1326982-04-0) stands as a cornerstone compound in modern chemical biology. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound will undoubtedly remain at the forefront of innovation, driving advancements that benefit both science and society.

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